molecular formula C26H24Si2 B12527784 Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl- CAS No. 794512-49-5

Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-

Cat. No.: B12527784
CAS No.: 794512-49-5
M. Wt: 392.6 g/mol
InChI Key: JXHIRPGPKHGHHX-UHFFFAOYSA-N
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Description

Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-]: is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylene and ethynediyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] typically involves the coupling of appropriate phenylene and ethynediyl precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethynediyl groups, potentially converting them to alkenes or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine: While direct applications in biology and medicine may be limited, derivatives of this compound could be explored for their potential biological activity or as components in drug delivery systems.

Industry: In industry, Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics

Mechanism of Action

The mechanism of action of Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is largely dependent on its interaction with other molecules. The ethynediyl groups can participate in π-π interactions, while the phenylene rings provide structural stability. These interactions can influence the compound’s behavior in electronic applications, such as charge transport and light emission.

Comparison with Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: This compound has a similar phenylene backbone but lacks the ethynediyl groups, resulting in different electronic properties.

    1,4-Phenylenebis(acetonitrile): This compound also features a phenylene core but with acetonitrile groups, leading to different reactivity and applications.

Uniqueness: Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is unique due to its combination of phenylene and ethynediyl groups, which confer specific electronic properties that are valuable in materials science and organic electronics. The presence of dimethylsilyl groups further enhances its stability and reactivity.

Properties

CAS No.

794512-49-5

Molecular Formula

C26H24Si2

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C26H24Si2/c1-27(2)25-11-7-5-9-23(25)19-17-21-13-15-22(16-14-21)18-20-24-10-6-8-12-26(24)28(3)4/h5-16H,1-4H3

InChI Key

JXHIRPGPKHGHHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3[Si](C)C

Origin of Product

United States

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